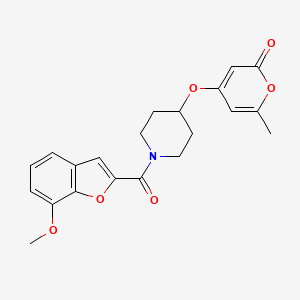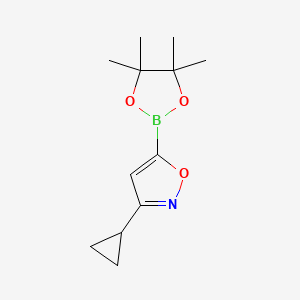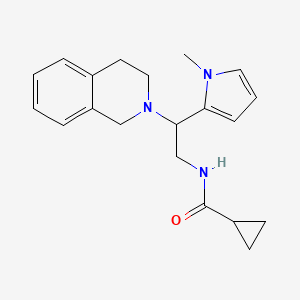
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide, also known as COTI-2, is a small molecule inhibitor that has gained attention for its potential to treat various types of cancer.
Mechanism of Action
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide works by binding to mutant p53 proteins and altering their conformation, leading to their degradation. This results in the inhibition of mutant p53 activity and the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells and tissues, while exhibiting potent anti-tumor activity in cancer cells. It has also been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy. This compound has been found to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is its specificity for mutant p53 proteins, which are found in many types of cancer. This makes it a potentially effective treatment for a wide range of cancers. However, one limitation is that this compound has only been studied in preclinical models, and its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for the study of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of mutant p53 proteins. Another area is the investigation of the optimal dosing and administration of this compound in humans. Additionally, the combination of this compound with other cancer treatments, such as immunotherapy, is an area of ongoing research. Finally, the identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from this treatment.
Synthesis Methods
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 2-amino-5-nitrothiazole with ethyl 2-chloroacetate to form ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate. This compound is then reacted with sodium ethoxide to form ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate-1-oxide. The final step involves the reaction of ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate-1-oxide with 4-fluoro-2-methylaniline and cyanogen bromide to form this compound.
Scientific Research Applications
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been studied extensively for its potential to treat cancer. It has shown promise in preclinical studies as a potent inhibitor of mutant p53 proteins, which are found in many types of cancer. Mutant p53 proteins are known to contribute to cancer cell growth and survival, and inhibiting their activity could lead to cancer cell death. This compound has also been shown to have anti-tumor activity in various types of cancer, including breast, ovarian, and colon cancer.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-11-8-12(17)2-3-14(11)22-9-13(20-21-22)15(23)19-16(10-18)4-6-24-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITYZWMQACCIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2378268.png)

![N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2378270.png)
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile](/img/structure/B2378272.png)

![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)




![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)
